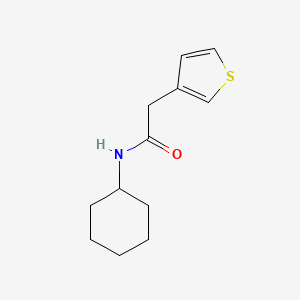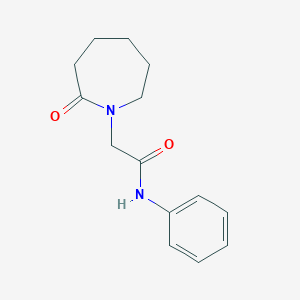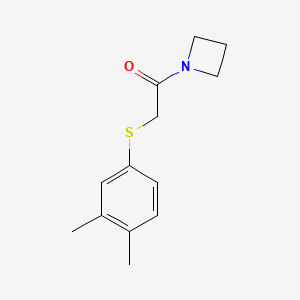
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C10H16N2O. It is commonly known as MPP and is used in scientific research for its various biochemical and physiological effects. MPP is a pyrazine derivative and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, it is believed to act on various signaling pathways in the body. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. MPP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
MPP has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). MPP also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, MPP has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments. It is a stable compound and can be easily synthesized with high purity and yield. MPP is also relatively inexpensive compared to other compounds used in scientific research. However, MPP has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. Additionally, MPP has not been extensively tested in vivo, and its safety and toxicity profile are not well established.
Orientations Futures
There are several future directions for the study of MPP. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to establish its safety and toxicity profile in vivo. Overall, MPP has great potential for scientific research and may have various applications in the future.
Méthodes De Synthèse
MPP can be synthesized through various methods. One of the most common methods is the reaction of 2-acetylpyrazine with isobutylamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrazine with isobutylamine in the presence of a reducing agent. These methods produce MPP with high purity and yield.
Applications De Recherche Scientifique
MPP is used in scientific research for its various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MPP also has antioxidant properties and can protect cells from oxidative stress. Additionally, MPP has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)4-13-10(14)9-6-11-8(3)5-12-9/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFXSOKIUYJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)


